(2S,4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid
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Overview
Description
(2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidine ring, introduction of the trifluoromethyl group, and attachment of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the thiazolidine ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-ethyl-1,3-thiazolidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H16F3NO4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S,4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C20H16F3NO4S/c21-20(22,23)18-24(16(10-29-18)17(25)26)19(27)28-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,25,26)/t16-,18-/m0/s1 |
InChI Key |
OCGROBPYQKMPBM-WMZOPIPTSA-N |
Isomeric SMILES |
C1[C@H](N([C@@H](S1)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1C(N(C(S1)C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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